

Application Notes and Protocols: CP-690550 In Vivo Efficacy in Psoriasis Models

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Compound of Interest

Compound Name: CP-690550A

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Introduction

CP-690550, also known as tofacitinib, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.^{[1][2]} This small molecule inhibitor has demonstrated significant efficacy in the treatment of various autoimmune diseases, including psoriasis.^[2] Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation, immune cell infiltration, and a complex cytokine network. The therapeutic effect of CP-690550 in psoriasis is primarily attributed to its ability to modulate the JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of the disease.^[2]

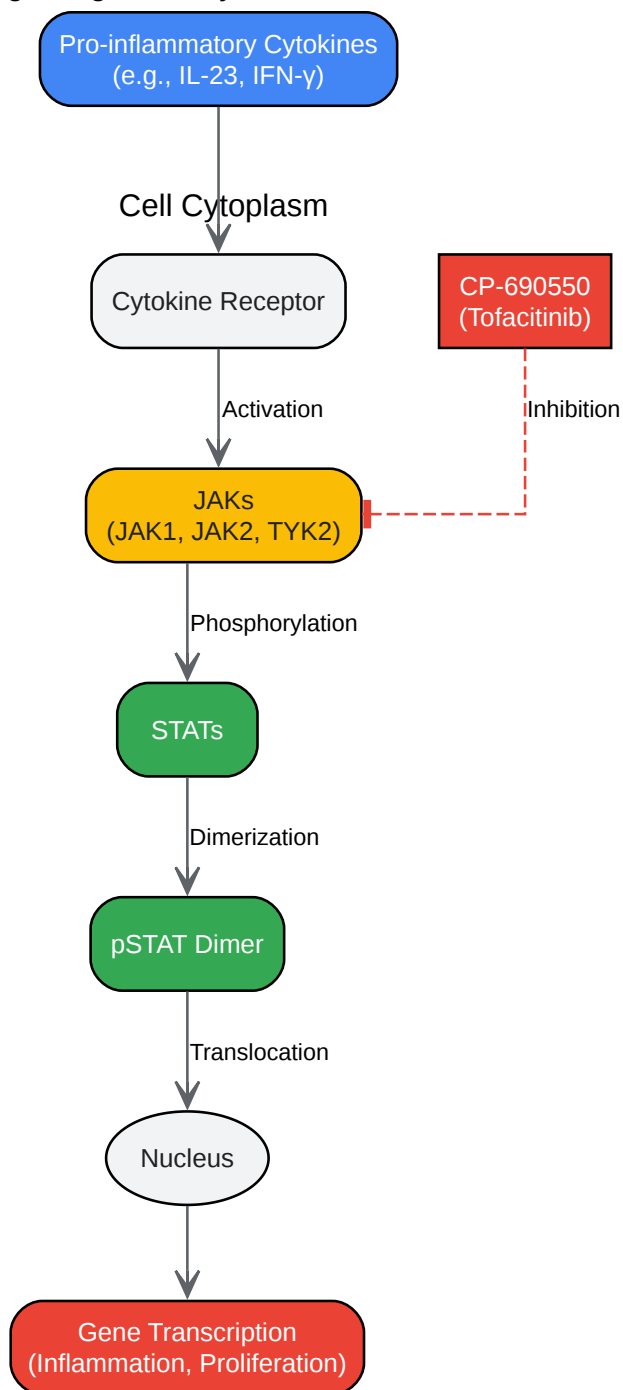
These application notes provide detailed protocols for two common in vivo mouse models of psoriasis—the imiquimod (IMQ)-induced and the interleukin-23 (IL-23)-induced models—and summarize the efficacy data of CP-690550 in these preclinical settings.

Mechanism of Action: JAK-STAT Signaling in Psoriasis

Psoriasis is driven by a dysregulated immune response, with key cytokines such as IL-23 and IL-17 playing a central role. These cytokines, upon binding to their receptors on immune cells and keratinocytes, activate the JAK-STAT signaling pathway. This leads to the transcription of

genes that promote inflammation, cell proliferation, and the psoriatic phenotype. CP-690550, by inhibiting JAK enzymes, effectively blocks this signaling cascade, thereby reducing the inflammatory response.

JAK-STAT Signaling Pathway in Psoriasis and Inhibition by CP-690550

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Caption: JAK-STAT signaling pathway in psoriasis and its inhibition by CP-690550.

In Vivo Efficacy Models

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that closely mimics human psoriatic plaques. This model is characterized by erythema, scaling, and epidermal thickening (acanthosis), driven by an IL-23/IL-17-dominant immune response.

Experimental Workflow:

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Detailed Protocol:

- Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
- Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
- Disease Induction:
 - On day 0, shave the dorsal back skin of the mice.
 - Apply 31.25 mg of 5% imiquimod cream (Aldara™) topically to the shaved back and the right ear daily for 4-5 consecutive days.[\[1\]](#) This corresponds to approximately 1.56 mg of the active compound per day.[\[1\]](#)
- CP-690550 Administration:
 - Prepare CP-690550 in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer CP-690550 orally via gavage twice daily (BID) at desired doses (e.g., 10 mg/kg, 30 mg/kg).[\[1\]](#)
 - Begin treatment concurrently with or shortly after the first imiquimod application and continue for the duration of the study.

- Efficacy Assessment:
 - Clinical Scoring: Daily, measure ear thickness using a digital micrometer. Score the back skin for erythema, scaling, and thickness based on a Psoriasis Area and Severity Index (PASI)-like scoring system (e.g., 0-4 scale for each parameter).
 - Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue. Fix in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
 - Gene Expression Analysis: Isolate RNA from skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key inflammatory cytokines (e.g., IL-17A, IL-22, IL-23).[3]
 - Immunohistochemistry: Stain tissue sections for markers such as phosphorylated STAT3 (pSTAT3) to assess the inhibition of the JAK-STAT pathway.

Quantitative Efficacy Data:

Parameter	Vehicle Control	CP-690550 (Tofacitinib)	Fold Change / % Inhibition	Reference
Imiquimod Model				
IL-22 mRNA	Elevated	Significantly Decreased	-	[3]
IL-23 mRNA	Elevated	Significantly Decreased	-	[3]
IL-31 mRNA	Elevated	Significantly Decreased	-	[3]
Epidermal Thickness	Increased	Significantly Reduced	-	[4]
Inflammatory Cell Infiltrate	Increased	Significantly Reduced	-	[4]
pSTAT3+ Cells	Increased	Significantly Decreased	-	[1]

Interleukin-23 (IL-23)-Induced Psoriasis-like Skin Inflammation in Mice

Intradermal injection of recombinant IL-23 in mouse ears induces a rapid and transient inflammatory response with key features of psoriasis, including epidermal hyperplasia and accumulation of neutrophils and T cells. This model is particularly useful for studying the direct effects of therapeutics on the IL-23/IL-17 axis.

Detailed Protocol:

- Animals: Female BALB/c mice, 8-10 weeks old.
- Disease Induction:
 - Inject 150 ng of recombinant murine IL-23 in a total volume of 25 µL of saline intradermally into the ear every other day for a total of 7 injections.[1]

- CP-690550 Administration:
 - Administer CP-690550 orally via gavage twice daily (BID) at doses ranging from 3 mg/kg to 30 mg/kg.[\[1\]](#)
 - Start treatment on the first day of IL-23 injections and continue throughout the study.
- Efficacy Assessment:
 - Ear Thickness: Measure ear swelling daily before each IL-23 injection using a digital micrometer.[\[1\]](#)
 - Histological and Molecular Analysis: At the study endpoint (e.g., Day 12), collect ear tissue for H&E staining, pSTAT3 immunohistochemistry, and cytokine gene expression analysis as described for the imiquimod model.[\[1\]](#)

Quantitative Efficacy Data:

Parameter	Vehicle Control	CP-690550 (10 mg/kg)	CP-690550 (30 mg/kg)	% Inhibition	Reference
IL-23 Model					
Ear Thickness Increase (mm)	~0.11	~0.06	~0.035	45.6% (10 mg/kg), 68.8% (30 mg/kg)	[1]

Summary of CP-690550 Efficacy

In both the imiquimod- and IL-23-induced psoriasis models, CP-690550 (tofacitinib) demonstrates robust, dose-dependent efficacy.[\[1\]](#) Key findings include:

- Reduction of Skin Inflammation: Significant decreases in macroscopic signs of psoriasis such as ear and skin thickness, erythema, and scaling.[\[1\]](#)[\[5\]](#)
- Histological Improvement: A marked reduction in epidermal hyperplasia (acanthosis) and the infiltration of inflammatory immune cells into the dermis and epidermis.[\[1\]](#)

- Modulation of Inflammatory Mediators: Downregulation of key pro-inflammatory cytokines and chemokines at the mRNA level, including IL-6, IL-17A, IL-22, and CXCL10.[1]
- Target Engagement: A significant decrease in the number of phosphorylated STAT3-positive cells in the skin, confirming the inhibition of the JAK-STAT pathway in vivo.[1]

Conclusion

The imiquimod- and IL-23-induced mouse models are valuable preclinical tools for evaluating the in vivo efficacy of novel therapeutics for psoriasis. The data presented here demonstrate that CP-690550 effectively ameliorates psoriasis-like skin inflammation in these models by inhibiting the JAK-STAT signaling pathway. These detailed protocols and application notes provide a framework for researchers to conduct their own in vivo efficacy studies with CP-690550 and other JAK inhibitors.

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